3-(4-chlorobenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Description
3-(4-chlorobenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C18H12ClN7O2S and its molecular weight is 425.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- This compound is involved in the synthesis of various novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives, which are synthesized from multi-step reaction sequences (Nagaraju et al., 2013).
- The compound has been used in the development of novel 1,2,4-triazolo[4,3-a]pyrimidine oxazolidinone antibacterial agents, showing potential as potent inhibitors of gram-positive pathogens (Khera et al., 2011).
Antimicrobial Applications
- Various derivatives of this compound have been evaluated for their antimicrobial activities, with some showing mild activities. These derivatives were synthesized using multi-step chemical reactions and characterized using various spectroscopic methods (Gomha et al., 2018).
- The compound's derivatives, especially those with specific substituents, have shown marked inhibition of bacterial and fungal growth, nearly equal to standard treatments in some cases (Reddy et al., 2010).
Antituberculous Potential
- Structural analogs of this compound, focusing on derivatives with a thiophene ring, have been synthesized and evaluated for their tuberculostatic activity, analyzing the structure-activity relations (Titova et al., 2019).
Other Biological Evaluations
- The compound has been a part of the synthesis of new thiophene-based heterocycles, which were tested for antimicrobial activities. Some compounds exhibited potent activities against specific fungal strains (Mabkhot et al., 2016).
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN7O2S/c19-12-5-3-11(4-6-12)8-26-17-15(22-24-26)18(27)25(10-20-17)9-14-21-16(23-28-14)13-2-1-7-29-13/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBMWAFXSCNZAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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